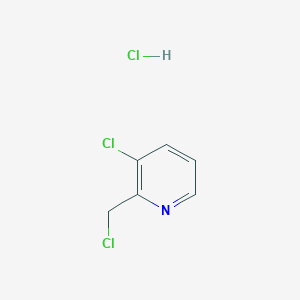

3-Chloro-2-(chloromethyl)pyridine hydrochloride

説明

3-Chloro-2-(chloromethyl)pyridine hydrochloride is a halogenated pyridine derivative with a chloromethyl (-CH₂Cl) group at the 2-position and a chlorine atom at the 3-position of the pyridine ring. This compound is a versatile intermediate in pharmaceutical and agrochemical synthesis due to the reactivity of its chloromethyl group, which facilitates nucleophilic substitution reactions. The hydrochloride salt form enhances its stability and solubility in polar solvents. Key applications include its use in synthesizing bioactive molecules, such as flavonoid derivatives with antileishmanial activity .

特性

IUPAC Name |

3-chloro-2-(chloromethyl)pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N.ClH/c7-4-6-5(8)2-1-3-9-6;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWKPCRREBTZCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599956 | |

| Record name | 3-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124425-87-2 | |

| Record name | 3-Chloro-2-(chloromethyl)pyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2-(chloromethyl)pyridine hydrochloride typically involves the chlorination of 2-methylpyridine. The process begins by mixing 2-methylpyridine with carbon tetrachloride and anhydrous sodium carbonate. The mixture is then heated to a temperature range of 58-60°C while chlorine gas is introduced under light irradiation. The reaction is monitored using gas chromatography to determine the endpoint. After the reaction is complete, the product is isolated by distillation and then converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

化学反応の分析

Types of Reactions: 3-Chloro-2-(chloromethyl)pyridine hydrochloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the chloromethyl group to a methyl group.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products:

Nucleophilic Substitution: Products include azides, thiocyanates, and substituted amines.

Oxidation: Pyridine N-oxides.

Reduction: Methyl-substituted pyridines.

科学的研究の応用

Synthesis of 3-Chloro-2-(chloromethyl)pyridine Hydrochloride

The synthesis of this compound typically involves the chloromethylation of pyridine derivatives. A common synthetic route includes:

- Starting Material : 3-Picoline

- Reagents : Potassium permanganate, methanol, thionyl chloride

- Process Overview :

Industrial Applications

Agricultural Chemicals :

this compound serves as an intermediate in the synthesis of various agrochemicals, including herbicides and insecticides. Its chlorinated structure enhances biological activity against pests while maintaining stability during storage and application.

Pharmaceuticals :

This compound is utilized in the pharmaceutical industry as a precursor for synthesizing various medicinal compounds. Its ability to undergo further chemical transformations makes it valuable in drug discovery and development.

Carcinogenicity Studies

A significant aspect of research on this compound involves its potential carcinogenic effects. A bioassay conducted by the National Cancer Institute revealed that administration of this compound resulted in increased tumor incidence in Fischer 344 rats and B6C3F1 mice, indicating its carcinogenic potential under specific conditions .

Toxicological Profile

The compound exhibits acute toxicity and can cause severe skin burns and eye damage upon contact. It is classified as harmful if swallowed, necessitating careful handling in laboratory and industrial settings .

Case Studies

作用機序

The mechanism of action of 3-Chloro-2-(chloromethyl)pyridine hydrochloride is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group is highly reactive, allowing the compound to form covalent bonds with various nucleophiles. This reactivity is exploited in the synthesis of complex molecules, where the compound acts as an electrophilic intermediate .

類似化合物との比較

Positional Isomers

- Molecular Weight: 164.03 g/mol; Melting Point: 120–124°C . Reactivity: The 2-position chloromethyl group is sterically accessible, favoring alkylation reactions. Applications: Used in cross-coupling reactions and as a precursor for ligands.

3-(Chloromethyl)pyridine hydrochloride (CAS 6959-48-4)

Halogen-Substituted Derivatives

3-Chloro-2-(chloromethyl)-5-(trifluoromethyl)pyridine (CAS 175277-52-8)

- Substituents: Chloromethyl (2-position), chlorine (3-position), and trifluoromethyl (5-position).

- Molecular Formula: C₇H₄Cl₂F₃N.

- Reactivity: The electron-withdrawing trifluoromethyl group deactivates the pyridine ring, directing electrophilic substitutions to specific positions. Enhanced lipophilicity due to the CF₃ group .

- Applications: Intermediate in agrochemicals and pharmaceuticals requiring fluorinated motifs.

3-Bromo-5-(chloromethyl)pyridine hydrochloride (CAS 120277-69-2)

Alkyl- and Alkoxy-Substituted Derivatives

- 2-(Chloromethyl)-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride Substituents: Methyl (3-position), trifluoroethoxy (4-position), chloromethyl (2-position). Molecular Formula: C₉H₁₀Cl₂F₃NO. Properties: The trifluoroethoxy group increases lipophilicity and metabolic stability. Steric hindrance from the methyl group may reduce reactivity at the chloromethyl site .

4-Chloro-2-(chloromethyl)-3,5-dimethylpyridine hydrochloride (CAS 143016-68-6)

Physicochemical and Reactivity Trends

Melting Points and Solubility

| Compound | Melting Point (°C) | Solubility |

|---|---|---|

| 3-Chloro-2-(chloromethyl)pyridine·HCl | Not reported | Polar solvents (e.g., water) |

| 2-(Chloromethyl)pyridine·HCl | 120–124 | Moderate in water |

| 3-(Chloromethyl)pyridine·HCl | 137–143 | Low in water |

Reactivity Trends

- Electron-Withdrawing Groups (e.g., CF₃) : Increase ring deactivation but enhance stability toward electrophilic attack .

- Steric Hindrance (e.g., methyl groups) : Slows nucleophilic substitution at the chloromethyl site .

- Halogen Effects : Bromine substituents improve leaving-group ability, accelerating SN2 reactions .

生物活性

3-Chloro-2-(chloromethyl)pyridine hydrochloride (C₆H₆Cl₃N·HCl) is a chlorinated derivative of pyridine known for its significant biological activity and utility in various chemical syntheses. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyridine ring with two chlorine substituents and a chloromethyl group, which contributes to its reactivity. The molecular structure is depicted as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₆Cl₃N·HCl |

| Molecular Weight | 196.5 g/mol |

| Appearance | White to light yellow solid |

| Solubility | Soluble in water and organic solvents |

Enzymatic Interactions

This compound has been shown to interact with various enzymes, particularly cytochrome P450 enzymes (e.g., CYP1A2). These interactions can inhibit or activate enzymatic activity, influencing metabolic pathways critical for drug metabolism and detoxification processes. Notably, its inhibitory effects on CYP1A2 suggest potential implications in pharmacokinetics and toxicity profiles of co-administered drugs .

Antimicrobial and Insecticidal Properties

Research indicates that this compound exhibits antimicrobial activity, making it a candidate for further exploration in drug development. Additionally, it has demonstrated insecticidal properties, particularly against nematodes, suggesting applications in agricultural pest management . Its ability to inhibit root knot development in tomato seedlings highlights its potential as a biopesticide.

Carcinogenic Potential

A significant study conducted by the National Toxicology Program assessed the carcinogenicity of 2-(chloromethyl)pyridine hydrochloride (closely related to this compound) in Fischer 344 rats and B6C3F1 mice. The compound was administered via gavage at varying dosages over an extended period (99 weeks). The results indicated a dose-related increase in subcutaneous fibromas in male rats, raising concerns about its carcinogenic potential .

| Species | Dosage (mg/kg) | Tumor Incidence | Notes |

|---|---|---|---|

| Fischer Rats | 75 / 150 | Slight increase | Body weight depression noted |

| B6C3F1 Mice | 125 / 250 | No significant tumors observed | High tolerance observed |

Mutagenicity and Irritation

The compound is classified as corrosive and irritating, capable of causing burns upon contact with skin or eyes, and respiratory tract irritation upon inhalation. Additionally, it is suspected to be a mutagen, necessitating caution in handling .

The biological activity of this compound is primarily attributed to its ability to bind to active sites on enzymes and other biomolecules. This binding can lead to modulation of cellular signaling pathways, alterations in gene expression, and changes in metabolic activities. The compound's chloromethyl group enhances its reactivity, allowing for further functionalization in synthetic applications.

Case Studies

Several case studies have explored the applications of this compound in drug synthesis and agricultural chemistry:

- Antimicrobial Applications : A study demonstrated the compound's effectiveness against specific bacterial strains, suggesting potential use as an antimicrobial agent in pharmaceuticals.

- Pesticidal Efficacy : Field trials showed that formulations containing this compound effectively reduced nematode populations in agricultural settings without significant phytotoxicity to crops.

Q & A

Q. Comparative Analysis :

- Nucleophilic Substitution : The 3-chloro group in this compound is less reactive than the 2-chloro isomer due to steric hindrance from the adjacent chloromethyl group. For example, SN2 reactions at the chloromethyl site proceed faster in polar aprotic solvents (DMF, DMSO) compared to the chloro-substituted position .

- Oxidation Sensitivity : The chloromethyl group oxidizes more readily than the chloro substituent, forming pyridine N-oxides under mild conditions (e.g., H₂O₂/CH₃COOH) .

Data Contradiction Note : Conflicting reports on regioselectivity may arise from solvent polarity variations; verify via HPLC or ¹H NMR kinetics .

Basic Question: What spectroscopic techniques are most effective for characterizing this compound?

Q. Methodological Answer :

- ¹H NMR : Identify chloromethyl protons (δ 4.6–5.0 ppm) and aromatic protons (δ 7.5–8.5 ppm). Coupling patterns distinguish substituent positions .

- FT-IR : Confirm C-Cl stretches (550–650 cm⁻¹) and HCl salt formation (broad O-H/N-H stretch at 2500–3000 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 162.0166 (C₆H₅Cl₂N) with fragmentation patterns indicating loss of HCl .

Advanced Question: How can researchers resolve contradictions in reported biological activities of chlorinated pyridine derivatives?

Q. Data Reconciliation Strategy :

- Source Validation : Cross-reference PubChem, ECHA, and peer-reviewed journals (e.g., J. Org. Chem.) to exclude unreliable vendor data .

- Structural Confirmation : Ensure tested compounds are not isomers (e.g., 3-chloro vs. 2-chloro derivatives). Mislabeling is common in commercial catalogs .

- Bioassay Reproducibility : Standardize assay conditions (e.g., cell lines, solvent controls). For example, antimicrobial activity discrepancies may stem from solvent cytotoxicity (e.g., DMSO >1% v/v) .

Basic Question: What safety protocols are critical when handling this compound?

Q. Safety Guidelines :

- Personal Protective Equipment (PPE) : Use nitrile gloves, goggles, and fume hoods due to skin/eye irritation risks .

- Waste Management : Neutralize acidic residues with sodium bicarbonate before disposal. Store hazardous waste separately in labeled containers .

- Emergency Response : In case of exposure, rinse with water for 15 minutes and seek medical evaluation (refer to SDS from AK Scientific, Inc.) .

Advanced Question: What strategies optimize regioselective functionalization of this compound in drug discovery?

Q. Methodological Answer :

- Protecting Groups : Temporarily block the chloromethyl group (e.g., using Boc anhydride) to direct reactions to the chloro position .

- Catalytic Systems : Use Pd/Cu catalysts for cross-coupling at the chloro site (e.g., Suzuki-Miyaura reactions) .

- Solvent Effects : Polar solvents (acetonitrile) favor nucleophilic attack at the chloromethyl group, while nonpolar solvents (toluene) enhance chloro-substitution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。